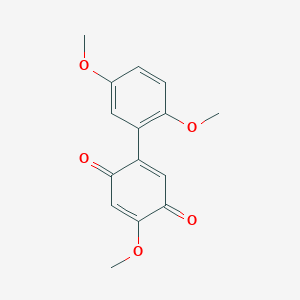
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenol and cyclohexadiene-1,4-dione.
Methoxylation: The phenol undergoes methoxylation to introduce the methoxy groups at the desired positions.
Coupling Reaction: The methoxylated phenol is then coupled with cyclohexadiene-1,4-dione under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular processes and pathways. Its methoxy groups may also play a role in modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethoxy-: Lacks the additional methoxy group on the phenyl ring.
1,4-Benzoquinone: A simpler quinone without methoxy substitutions.
2,5-Dimethoxy-1,4-benzoquinone: Similar structure but different substitution pattern.
Uniqueness
The unique combination of methoxy and dimethoxy substitutions on the phenyl ring of 2,5-Cyclohexadiene-1,4-dione, 2-(2,5-dimethoxyphenyl)-5-methoxy- distinguishes it from other quinones
Propriétés
Numéro CAS |
170649-95-3 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O5/c1-18-9-4-5-14(19-2)11(6-9)10-7-13(17)15(20-3)8-12(10)16/h4-8H,1-3H3 |
Clé InChI |
XCBHKZNGCZLXTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CC(=O)C(=CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


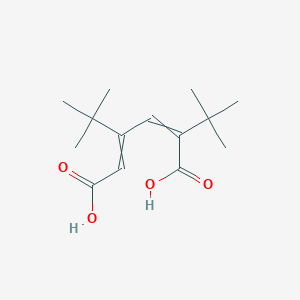
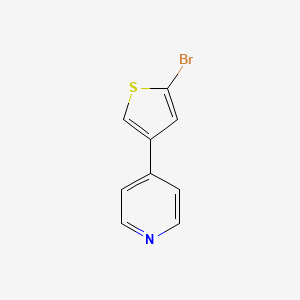
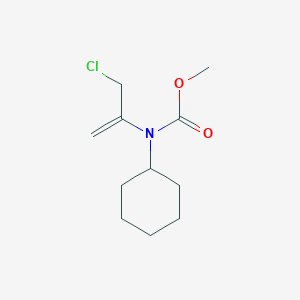
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
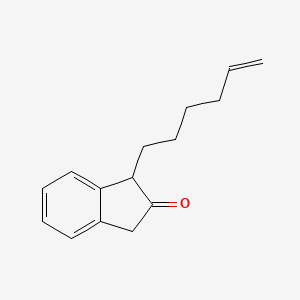
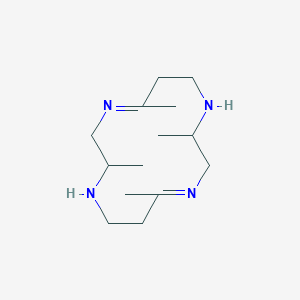
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
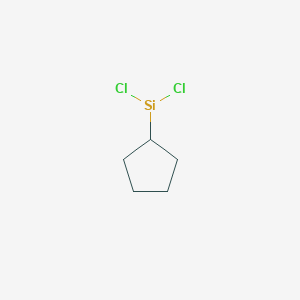
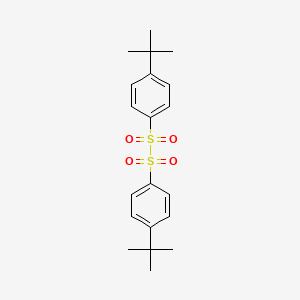
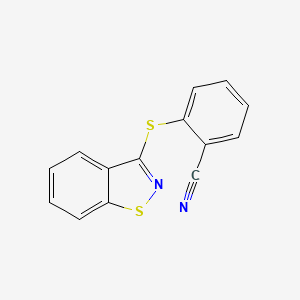
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
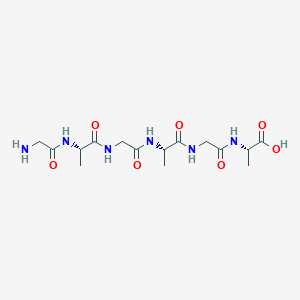
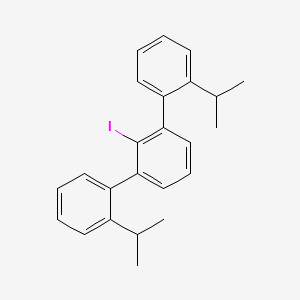
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
